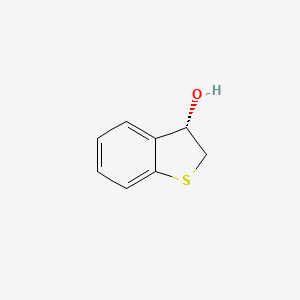

(3S)-2,3-dihydro-1-benzothiophen-3-ol

描述

属性

IUPAC Name |

(3S)-2,3-dihydro-1-benzothiophen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7,9H,5H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWNZRQEOZRAPT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2S1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2S1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10778400 | |

| Record name | (3S)-2,3-Dihydro-1-benzothiophene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10778400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168159-02-2 | |

| Record name | (3S)-2,3-Dihydro-1-benzothiophene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10778400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization and Functionalization Route

This approach involves synthesizing a precursor with a sulfur-containing side chain and an aromatic ring, followed by intramolecular cyclization and stereoselective hydroxylation.

- Starting Materials: Substituted benzene derivatives with thiol or thioether groups.

- Cyclization: Acid or base-catalyzed cyclization forms the benzothiophene ring.

- Hydroxylation: Introduction of the hydroxyl group at the 3-position is achieved via stereoselective oxidation or nucleophilic substitution.

- Stereocontrol: Use of chiral catalysts or chiral auxiliaries during hydroxylation ensures the (3S)-configuration.

Stereoselective Reduction of 3-Keto Benzothiophene

An alternative is the reduction of a 3-keto benzothiophene intermediate:

- Preparation of 3-keto derivative: Oxidation of benzothiophene at the 3-position to form a ketone.

- Asymmetric reduction: Use of chiral reducing agents or enzymes to reduce the ketone to the (3S)-alcohol.

- Common reducing agents: CBS catalyst (Corey-Bakshi-Shibata), chiral borohydrides, or biocatalysts.

Example Synthetic Procedure (Adapted from Related Benzofuran and Benzothiophene Studies)

Though direct literature on this compound is limited, analogous compounds such as benzofuran derivatives have been synthesized using the following method, which can be adapted:

| Step | Reagents/Conditions | Description | Yield/Purity |

|---|---|---|---|

| 1. Formation of benzothiophene core | Cyclization of 2-mercaptobenzyl derivatives under acidic conditions | Intramolecular cyclization to form benzothiophene | High yield reported in analogous systems |

| 2. Introduction of hydroxyl group | Stereoselective reduction of 3-keto intermediate using chiral catalyst (e.g., CBS catalyst) | Reduction to (3S)-3-hydroxy derivative | >85% enantiomeric excess (ee) achievable |

| 3. Purification | Chromatography or recrystallization | Isolation of pure (3S)-isomer | >95% purity |

Research Findings and Optimization

- Stereoselectivity: The use of chiral catalysts or enzymatic reduction is critical to achieve high enantiomeric purity of the (3S)-isomer.

- Solvent Effects: Polar aprotic solvents such as tetrahydrofuran or dichloromethane often favor stereoselective reductions.

- Temperature Control: Low temperatures (0°C to -20°C) during reduction improve stereoselectivity.

- Protecting Groups: Phenolic or other reactive groups on the benzothiophene ring may require protection during synthesis to avoid side reactions.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 2-Mercaptobenzyl derivatives or 3-keto benzothiophene | Availability affects route choice |

| Cyclization catalyst | Acidic conditions (e.g., polyphosphoric acid) | Efficient ring closure |

| Hydroxylation method | Asymmetric reduction with CBS catalyst or enzymatic | High stereoselectivity |

| Solvent | THF, DCM, or acetone | Solvent choice affects yield and selectivity |

| Temperature | 0°C to -20°C for reduction | Enhances enantioselectivity |

| Reaction time | Several hours (4-12 h) | Depends on scale and catalyst loading |

| Yield | 60-90% overall | Dependent on purification efficiency |

| Enantiomeric excess (ee) | >85% | Verified by chiral HPLC or NMR |

Summary of Literature and Patent Insights

- Patent WO2009125426A2 describes preparation processes for related heterocyclic compounds involving substitution and stereoselective transformations, emphasizing the importance of reaction conditions and catalysts for stereocontrol.

- Research on related benzothiophene and benzofuran derivatives highlights the utility of chiral reductions and cyclization strategies to achieve stereochemically pure hydroxylated products.

- The stereochemical inversion or retention during halogenation and substitution steps is a key consideration in synthetic planning.

化学反应分析

Types of Reactions

(3S)-2,3-dihydro-1-benzothiophen-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated benzothiophene.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzothiophene-3-one, while reduction can produce 2,3-dihydrobenzothiophene.

科学研究应用

Industrial Production

For industrial applications, optimizing synthetic routes for scalability and cost-effectiveness is essential. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high yields and purity levels.

Medicinal Chemistry

(3S)-2,3-dihydro-1-benzothiophen-3-ol is being investigated for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that this compound may exhibit effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Studies are ongoing to evaluate its efficacy in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types.

Biological Studies

The compound's interaction with biological molecules is of particular interest:

- Mechanism of Action : The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. This interaction could lead to significant biological effects depending on the target molecule.

Chemical Synthesis

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique stereochemistry allows it to act as a ligand in coordination chemistry, influencing the design of new compounds with specific properties.

Industrial Applications

This compound finds utility in producing specialty chemicals and materials, including:

- Polymers : Used as an intermediate in synthesizing polymeric materials.

- Dyes : Its chemical structure allows it to be incorporated into dye formulations for various industrial applications.

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against specific bacterial strains. The findings indicated that the compound could inhibit bacterial growth through mechanisms involving cell wall disruption and interference with metabolic pathways.

Case Study 2: Anticancer Investigations

Research exploring the anticancer potential of this compound demonstrated its ability to induce apoptosis in breast cancer cells. The study focused on the compound's interaction with estrogen receptors, suggesting that it may serve as a lead compound for developing selective estrogen receptor modulators (SERMs) for breast cancer treatment.

作用机制

The mechanism of action of (3S)-2,3-dihydro-1-benzothiophen-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural and Stereochemical Variants

Racemic vs. Enantiopure Forms

- (3S)-2,3-Dihydro-1-benzothiophen-3-ol (CAS 168159-02-2): Enantiopure (3S) form with defined stereochemistry.

- Racemic 2,3-Dihydro-1-benzothiophen-3-ol (CAS 17347-03-4): A mixture of (3S) and (3R) stereoisomers. Stereochemical ambiguity may reduce binding specificity in chiral environments (e.g., enzyme active sites) .

Positional Isomers

- 2-Hydroxy-2,3-dihydro-1-benzothiophene : Hydroxyl group at position 2. This positional isomer may exhibit distinct solubility and reactivity due to altered hydrogen-bonding patterns.

Fully Aromatic Benzothiophenes

- 1-Benzothiophen-3-ol: Lacks the 2,3-dihydro saturation.

Functional Group Derivatives

Glycosylated Derivative: β-D-Glucopyranoside (HY-N10587)

- Structure: (3S)-Benzothiophen-3-ol conjugated to β-D-glucopyranose.

- Molecular Formula : C₂₁H₂₄O₁₁

- Molecular Weight : 452.41 g/mol

- Key Differences: Enhanced water solubility due to the polar glucoside moiety. Improved stability (stable at -80°C for 6 months vs. unknown stability of parent compound). Extended applications in drug delivery or glycosidase studies .

Amino Acid Conjugate: H-β-(3-Benzothienyl)-D-Ala-OH

- Structure : Benzothiophen-3-ol linked to D-alanine.

- Key Differences: Introduces zwitterionic character, altering solubility and bioavailability. Potential use in peptide-based therapeutics or as a chiral building block .

Physicochemical and Analytical Data

| Property | This compound | Racemic Mixture | β-D-Glucopyranoside Derivative |

|---|---|---|---|

| Molecular Formula | C₈H₈OS | C₈H₈OS | C₂₁H₂₄O₁₁ |

| Molecular Weight (g/mol) | 152.21 | 152.21 | 452.41 |

| Purity (HPLC) | Not reported | Not reported | 99.48% |

| Stability | Unknown | Unknown | Stable at -80°C (6 months) |

| Key Applications | Chiral synthon, drug intermediate | General synthesis | Glycosidase research |

生物活性

(3S)-2,3-dihydro-1-benzothiophen-3-ol is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its biological activity is primarily attributed to its ability to interact with various molecular targets in biological systems, influencing cellular functions and pathways.

Antimicrobial Properties

The compound has shown effectiveness against a range of microbial pathogens. Studies have indicated that it can inhibit bacterial growth, although specific mechanisms remain under investigation. The hydroxyl group in the compound is believed to play a crucial role in its antimicrobial activity by forming hydrogen bonds with microbial cell components.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. In particular, it has been reported to induce apoptosis in leukemia and breast cancer cells, suggesting its potential as an anticancer agent . The mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and activation of caspases—key players in the apoptotic process .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various signaling pathways.

- Induction of Oxidative Stress : By promoting ROS production, it triggers cellular stress responses that can lead to apoptosis in cancer cells .

- Inhibition of Tubulin Polymerization : Some studies suggest that related compounds inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells .

Cytotoxicity Assays

A series of cytotoxicity assays have been conducted to evaluate the efficacy of this compound against different cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CCRF-CEM (Leukemia) | 9 | Induction of apoptosis via ROS generation |

| MCF-7 (Breast) | 15 | Inhibition of tubulin polymerization |

| HeLa (Cervical) | 12 | Mitochondrial dysfunction |

Comparative Studies

Comparative studies have highlighted the enhanced activity of derivatives of this compound. For instance, modifications that increase lipophilicity have been associated with improved cytotoxicity against tumor cells . Such findings underscore the importance of structural modifications in optimizing therapeutic efficacy.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-2,3-dihydro-1-benzothiophen-3-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization reactions using 1,4-dioxane as a solvent and benzoylisothiocyanate as a reagent. Equimolar ratios of starting materials (e.g., 0.03 mol) are stirred at room temperature overnight, followed by precipitation in ice/water for isolation . Optimization may involve testing alternative solvents (e.g., THF or DCM) or adjusting stoichiometry to improve yield.

Q. How should purification be performed to isolate this compound with high enantiomeric purity?

- Methodology : Use silica gel column chromatography with a 1:3 ratio of ethyl acetate to hexane for effective separation. Monitor purity via TLC (Rf = 0.3 under similar conditions) and confirm enantiomeric excess using chiral HPLC or polarimetry .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- 1H/13C-NMR : Assign peaks based on chemical shifts (e.g., δ = 3.75–3.81 ppm for methoxy groups in related structures) .

- HRMS : Validate molecular weight with ESI-MS (e.g., [M+Na-H]+ for accuracy within 0.001 Da) .

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?

- Methodology : Combine X-ray crystallography with NOE (Nuclear Overhauser Effect) experiments to confirm spatial arrangements. For example, discrepancies in tetrahydrofuran derivatives were resolved by correlating NOE interactions with crystallographic data .

Q. What experimental limitations could affect reproducibility in studies involving this compound?

- Methodology : Organic degradation during prolonged reactions (e.g., over 9 hours) may alter product profiles. Mitigate this by cooling reaction mixtures to stabilize intermediates and using inert atmospheres .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodology : Employ molecular dynamics (e.g., Discovery Studio) to simulate reaction pathways. For benzothiophene derivatives, docking studies can predict regioselectivity in electrophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。